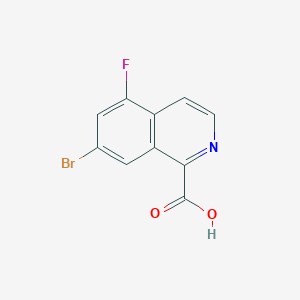
7-Bromo-8-methylquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-8-methylquinolin-3-amine is a quinoline derivative, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 8th position on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methylquinolin-3-amine typically involves the bromination of 8-methylquinolin-3-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like chloroform or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromo-8-methylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 8-methylquinolin-3-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 8-Methylquinolin-3-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Bromo-8-methylquinolin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Bromo-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
8-Methylquinolin-3-amine: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
7-Chloro-8-methylquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.
7-Bromoquinolin-3-amine: Lacks the methyl group, resulting in different physical and chemical properties.
Uniqueness: 7-Bromo-8-methylquinolin-3-amine is unique due to the combined presence of the bromine atom and the methyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H9BrN2 |
|---|---|
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
7-bromo-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,12H2,1H3 |
Clé InChI |
BMUGRXYIWATXFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=CC(=CN=C12)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)

![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)




![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)

![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)

